REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:10]=[C:11](O)C=C[CH:14]=1.[OH2:16].N1[CH:22]=[CH:21]C=CC=1>CN(C)C1C=CN=CC=1>[C:21]([NH:8][C:9]1[CH:14]=[C:5]([O:4][C:1](=[O:3])[CH3:2])[CH:6]=[CH:11][CH:10]=1)(=[O:16])[CH3:22]
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 62 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with an aqueous solution of hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
62 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |